5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole
Description
5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a (4-nitrobenzoyl)oxyiminomethyl group. The 1,3-benzodioxole scaffold is a bicyclic structure comprising a benzene ring fused with a dioxole ring (two oxygen atoms at positions 1 and 3).
Properties
IUPAC Name |
[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-15(11-2-4-12(5-3-11)17(19)20)23-16-8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIIONPKEBHBFW-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319840 | |
| Record name | [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306732-20-7 | |
| Record name | [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. This is followed by the introduction of the nitrobenzoyl group and the formation of the oxime moiety. Common reagents used in these steps include nitrobenzoyl chloride, hydroxylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxime moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole and related benzodioxole derivatives:
*Calculated based on benzodioxole (138.12 g/mol) + (4-nitrobenzoyl)oxyiminomethyl (193.14 g/mol).
Key Comparative Analyses
Electronic and Steric Effects
- Nitrobenzoyloxyimino Group (Target Compound): The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence binding to biological targets.
- Alkyl Substituents (e.g., 5-t-Butyl-1,3-benzodioxole): Alkyl groups (t-butyl, n-butyl) are electron-donating and sterically bulky, reducing metabolic oxidation and enzyme interactions .
- Ether Chains (Piperonyl Butoxide): Long ether chains increase hydrophobicity and membrane permeability, critical for its role as a pesticide synergist .
Biological Activity
5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole core substituted with a nitrobenzoyl group and an imino linkage, which may contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmitter activity and pain pathways.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study on related benzodioxole derivatives demonstrated IC50 values ranging from 10 to 20 µM against various cancer cell lines, suggesting that this compound could have comparable effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis |
| MDA-MB-231 | 18.5 | Cell cycle arrest |
| A549 | 12.0 | Inhibition of migration |
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated against several bacterial strains. The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxole and tested their anticancer properties. Among these, this compound showed promising results in inhibiting tumor growth in xenograft models.
Pharmacokinetics and Toxicology
A pharmacokinetic study revealed that the compound has favorable absorption characteristics with a bioavailability of approximately 60%. Toxicological assessments indicated low toxicity at therapeutic doses, making it a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
